molecular formula C21H18FN3O2 B2684001 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1251598-29-4

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2684001
CAS No.: 1251598-29-4
M. Wt: 363.392
InChI Key: OFQXPJXFCNPOHD-UHFFFAOYSA-N
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Description

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position, a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at the 3rd position, and a propyl group at the 1st position of the quinolone core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can be achieved through a multi-step synthetic route. One of the common methods involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile derivative under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: The 4-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable aryl halide.

    Formation of the quinolone core: The quinolone core can be synthesized by the condensation of an appropriate aniline derivative with a β-keto ester, followed by cyclization and fluorination at the 6th position.

    Introduction of the propyl group: The propyl group can be introduced through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be done by using advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinolone core and the 1,2,4-oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction may yield tetrahydroquinolones.

Scientific Research Applications

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in key biological processes, such as DNA replication, protein synthesis, and cell signaling.

    Modulating Receptors: The compound may interact with specific receptors on the cell surface or within the cell, leading to changes in cellular responses.

    Altering Gene Expression: The compound may affect the expression of specific genes, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    6-fluoro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

    6-fluoro-3-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one: This compound has a thiadiazole ring instead of an oxadiazole ring.

    6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one: This compound has an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-3-10-25-12-17(19(26)16-11-15(22)8-9-18(16)25)21-23-20(24-27-21)14-6-4-13(2)5-7-14/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQXPJXFCNPOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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